![molecular formula C19H20ClN3OS B4699188 4-benzyl-5-[3-(4-chloro-2-methylphenoxy)propyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4699188.png)
4-benzyl-5-[3-(4-chloro-2-methylphenoxy)propyl]-4H-1,2,4-triazole-3-thiol
Overview
Description
4-benzyl-5-[3-(4-chloro-2-methylphenoxy)propyl]-4H-1,2,4-triazole-3-thiol is a chemical compound that has gained increasing attention in scientific research due to its unique properties and potential applications.
Scientific Research Applications
4-benzyl-5-[3-(4-chloro-2-methylphenoxy)propyl]-4H-1,2,4-triazole-3-thiol has been studied extensively for its potential applications in various fields. One of the primary areas of research is in the field of medicine, where this compound has shown promising results in the treatment of cancer, inflammation, and infectious diseases. Additionally, this compound has been studied for its potential use as a pesticide and herbicide due to its ability to inhibit the growth of certain plant species.
Mechanism of Action
The mechanism of action of 4-benzyl-5-[3-(4-chloro-2-methylphenoxy)propyl]-4H-1,2,4-triazole-3-thiol involves the inhibition of specific enzymes and receptors in the body. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are responsible for inflammation. By inhibiting COX-2, this compound can reduce inflammation and pain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-benzyl-5-[3-(4-chloro-2-methylphenoxy)propyl]-4H-1,2,4-triazole-3-thiol are dependent on the specific application and dosage. In general, this compound has been shown to have anti-inflammatory, anticancer, and antimicrobial properties. Additionally, this compound has been shown to have antioxidant properties, which can help protect cells from damage caused by free radicals.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using 4-benzyl-5-[3-(4-chloro-2-methylphenoxy)propyl]-4H-1,2,4-triazole-3-thiol in lab experiments is its ability to selectively target specific enzymes and receptors. This allows researchers to study the effects of inhibiting these targets on various biological processes. However, one limitation of using this compound is its potential toxicity at high doses, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of 4-benzyl-5-[3-(4-chloro-2-methylphenoxy)propyl]-4H-1,2,4-triazole-3-thiol. One area of research is in the development of new cancer treatments that target specific enzymes and receptors. Additionally, this compound could be further studied for its potential use as a pesticide and herbicide. Finally, researchers could explore the potential use of this compound in the treatment of other inflammatory and infectious diseases.
properties
IUPAC Name |
4-benzyl-3-[3-(4-chloro-2-methylphenoxy)propyl]-1H-1,2,4-triazole-5-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3OS/c1-14-12-16(20)9-10-17(14)24-11-5-8-18-21-22-19(25)23(18)13-15-6-3-2-4-7-15/h2-4,6-7,9-10,12H,5,8,11,13H2,1H3,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWZAVOKDMZCGNA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCCCC2=NNC(=S)N2CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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